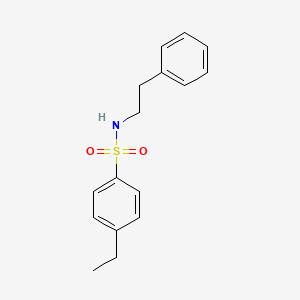
N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide, also known as AEPP, is a chemical compound that has been widely studied for its potential use in scientific research. AEPP is a member of the amide class of compounds and has a molecular weight of 319.4 g/mol.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with voltage-gated sodium channels. This compound has been shown to bind to the channel in a state-dependent manner, meaning that it only interacts with the channel when it is in an open or inactivated state. This binding leads to a decrease in the flow of sodium ions into the neuron, which reduces the ability of the neuron to generate action potentials.
Biochemical and Physiological Effects:
The inhibitory effect of this compound on voltage-gated sodium channels has several biochemical and physiological effects. It has been shown to reduce the excitability of neurons, which can lead to a decrease in seizures. Additionally, this compound has been shown to have an analgesic effect, which may be due to its ability to reduce the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for the selective inhibition of neuronal activity, which can be useful in studying the role of these channels in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have a low therapeutic index, meaning that the dose required to produce a therapeutic effect is close to the dose that produces toxic effects.
Zukünftige Richtungen
For the study of N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide could focus on the development of more specific inhibitors of voltage-gated sodium channels and the exploration of its use in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and has been shown to be effective in reducing seizures in animal models.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-14-8-10-16(11-9-14)22-13(2)18(21)20-17-7-5-4-6-15(17)12-19/h4-11,13H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBLXZLXGWASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423200.png)
![N-cyclohexyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423202.png)

![2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423212.png)

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4423216.png)
![4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4423222.png)



![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4423258.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423265.png)
![1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4423272.png)
![N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4423284.png)